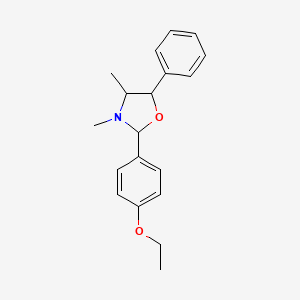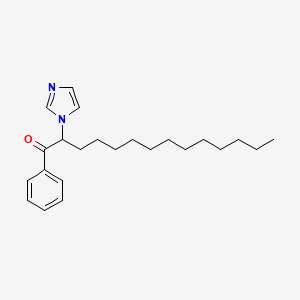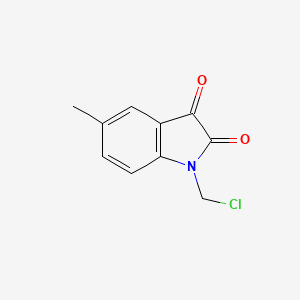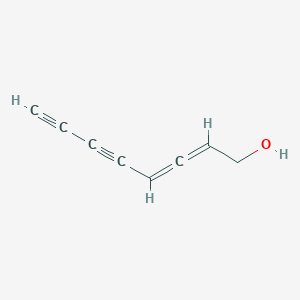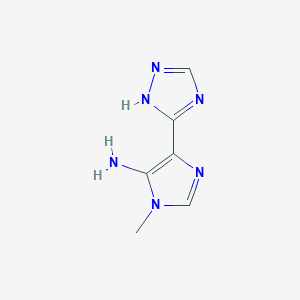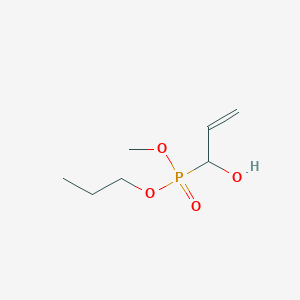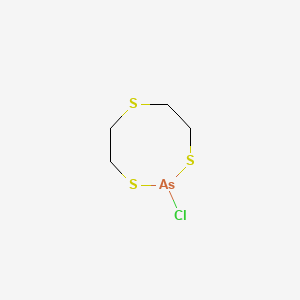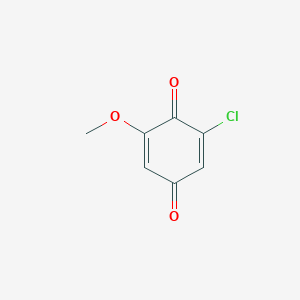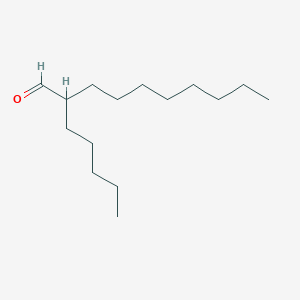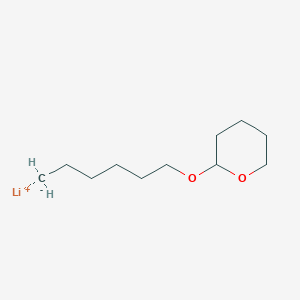
Methylphenethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(2-phenylethyl)silane is an organosilicon compound characterized by a silicon atom bonded to a methyl group and a 2-phenylethyl group. This compound is part of the broader class of organosilanes, which are known for their versatility in various chemical reactions and applications. The presence of both silicon and phenyl groups in its structure imparts unique chemical properties that make it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl(2-phenylethyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of styrene with methylsilane in the presence of a platinum catalyst. This reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of styrene.
Industrial Production Methods: In industrial settings, the production of methyl(2-phenylethyl)silane often involves the reaction of phenylethylmagnesium bromide with methylchlorosilane. This Grignard reaction is followed by hydrolysis to yield the desired organosilane. The process is scalable and can be optimized for high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl(2-phenylethyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium or platinum are employed for hydrogenation reactions.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and silanes.
Substitution: Substituted phenylethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl(2-phenylethyl)silane finds applications in various fields:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Wirkmechanismus
The mechanism by which methyl(2-phenylethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can participate in hydrosilylation reactions, where it adds across unsaturated carbon-carbon bonds. This process is often catalyzed by transition metals, which facilitate the formation of reactive intermediates that drive the reaction forward.
Vergleich Mit ähnlichen Verbindungen
Phenylsilane: Similar structure but lacks the methyl group.
Methylphenylsilane: Contains a phenyl group directly bonded to silicon.
Diphenylsilane: Features two phenyl groups bonded to silicon.
Uniqueness: Methyl(2-phenylethyl)silane is unique due to the presence of both a methyl group and a 2-phenylethyl group, which imparts distinct reactivity and properties. This combination allows for versatile applications in various chemical transformations and industrial processes.
Eigenschaften
Molekularformel |
C9H12Si |
|---|---|
Molekulargewicht |
148.28 g/mol |
InChI |
InChI=1S/C9H12Si/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
VVKCBWIANTVDJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


